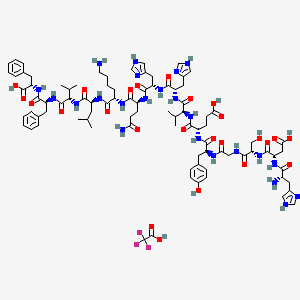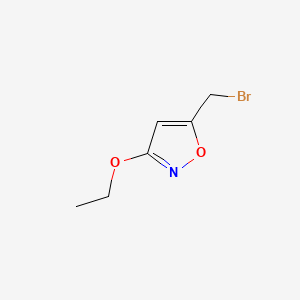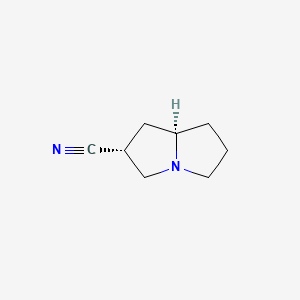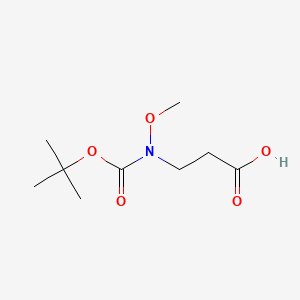
Amyloid beta-Protein (6-20)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amyloid beta-Protein (6-20) is a peptide fragment derived from the larger amyloid precursor protein. This specific fragment consists of 15 amino acids and is known for its role in the formation of amyloid plaques, which are associated with neurodegenerative diseases such as Alzheimer’s disease. The peptide sequence of Amyloid beta-Protein (6-20) is crucial for understanding the aggregation properties and toxicity of amyloid beta peptides.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Amyloid beta-Protein (6-20) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of Amyloid beta-Protein (6-20) follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反応の分析
Types of Reactions: Amyloid beta-Protein (6-20) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues can be substituted to study the effects on peptide aggregation and toxicity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Specific amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products: The major products of these reactions include oxidized or reduced forms of the peptide, as well as substituted variants that can be used for further studies.
科学的研究の応用
Amyloid beta-Protein (6-20) has numerous applications in scientific research:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein aggregation and cellular toxicity.
Medicine: Key in Alzheimer’s disease research, particularly in understanding plaque formation and potential therapeutic targets.
Industry: Utilized in the development of diagnostic tools and therapeutic agents for neurodegenerative diseases.
作用機序
The mechanism by which Amyloid beta-Protein (6-20) exerts its effects involves its ability to aggregate and form fibrils. These fibrils disrupt cellular function by interacting with cell membranes, leading to oxidative stress and inflammation. The peptide targets various molecular pathways, including those involving calcium homeostasis and mitochondrial function, ultimately leading to cell death.
類似化合物との比較
Amyloid beta-Protein (1-42): A longer peptide that forms the core of amyloid plaques.
Amyloid beta-Protein (1-40): Another variant implicated in Alzheimer’s disease.
Islet Amyloid Polypeptide (IAPP): Associated with type 2 diabetes and shares similar aggregation properties.
Uniqueness: Amyloid beta-Protein (6-20) is unique due to its specific sequence, which is critical for studying the early stages of amyloid aggregation. Its shorter length makes it more manageable for experimental studies while retaining key properties of the full-length peptides.
特性
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H119N23O23.C2HF3O2/c1-45(2)29-59(83(128)109-72(47(5)6)84(129)104-61(30-48-15-9-7-10-16-48)79(124)106-65(86(131)132)32-49-17-11-8-12-18-49)102-75(120)56(19-13-14-28-87)98-76(121)57(24-26-67(89)112)99-80(125)62(34-52-38-91-43-95-52)103-81(126)63(35-53-39-92-44-96-53)105-85(130)71(46(3)4)108-77(122)58(25-27-69(114)115)100-78(123)60(31-50-20-22-54(111)23-21-50)97-68(113)40-93-74(119)66(41-110)107-82(127)64(36-70(116)117)101-73(118)55(88)33-51-37-90-42-94-51;3-2(4,5)1(6)7/h7-12,15-18,20-23,37-39,42-47,55-66,71-72,110-111H,13-14,19,24-36,40-41,87-88H2,1-6H3,(H2,89,112)(H,90,94)(H,91,95)(H,92,96)(H,93,119)(H,97,113)(H,98,121)(H,99,125)(H,100,123)(H,101,118)(H,102,120)(H,103,126)(H,104,129)(H,105,130)(H,106,124)(H,107,127)(H,108,122)(H,109,128)(H,114,115)(H,116,117)(H,131,132);(H,6,7)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOWMFRXBPFSNE-FEDQHUJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H120F3N23O25 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1957.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]-](/img/structure/B575661.png)






